

Application Note: High-Resolution Mass Spectrometry of Arachidyl Oleate

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Compound of Interest

Compound Name: Arachidyl oleate

CAS No.: 22393-88-0

Cat. No.: B1238231

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Introduction

Arachidyl oleate (C₃₈H₇₄O₂, MW: 562.99 g/mol) is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid).[1] Wax esters are a class of neutral lipids that play crucial roles in energy storage and as protective coatings in various biological systems. Accurate identification and quantification of specific wax esters like **arachidyl oleate** are essential in fields such as lipidomics, drug development, and cosmetics, where understanding lipid composition and metabolism is critical. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the detailed characterization of these molecules, providing high mass accuracy and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.[2] This application note provides a detailed protocol for the analysis of **arachidyl oleate** using LC-HRMS.

Experimental Protocols

Sample Preparation

- **Standard Preparation:** Prepare a stock solution of **arachidyl oleate** at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of chloroform and methanol. Further dilute the stock solution with the initial mobile phase solvent to create a series of working standards for calibration and system suitability checks.
- **Lipid Extraction from Biological Matrices (optional):** For the analysis of **arachidyl oleate** in biological samples, a lipid extraction is required. A modified Bligh and Dyer or a methyl-tert-butyl ether (MTBE) based extraction method is recommended for optimal recovery of neutral lipids. The extracted lipid fraction should be dried under a stream of nitrogen and reconstituted in the initial mobile phase.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is recommended.

LC Method:

- **Column:** A C18 reversed-phase column with a particle size of 1.7-2.7 μm and dimensions of approximately 2.1 x 100 mm is suitable for the separation of wax esters.
- **Mobile Phase A:** Water/Acetonitrile (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
- **Mobile Phase B:** Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
- **Gradient:**
 - 0-2 min: 30% B
 - 2-15 min: 30% to 100% B

- 15-20 min: Hold at 100% B
- 20.1-25 min: Return to 30% B and equilibrate
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

HRMS Method:

- Ionization Mode: Positive ESI or APCI. ESI is often preferred for the formation of ammonium adducts ($[M+NH_4]^+$), which yield informative fragments upon collision-induced dissociation (CID).
- Mass Range: m/z 150-1000
- Resolution: 70,000 FWHM or higher
- Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS²) of the most intense ions.
- Collision Energy (for MS/MS): A stepped collision energy (e.g., 10, 20, 40 eV) is recommended to obtain a comprehensive fragmentation pattern.

Data Presentation

High-Resolution Mass Spectrometry Data for Arachidyl Oleate

The analysis of **arachidyl oleate** by LC-HRMS in positive ionization mode typically results in the detection of the protonated molecule $[M+H]^+$ and/or the ammonium adduct $[M+NH_4]^+$. The high mass accuracy of the instrument allows for the confident identification of the precursor ion.

Ion Species	Chemical Formula	Theoretical m/z
[M+H] ⁺	C ₃₈ H ₇₅ O ₂ ⁺	563.5765
[M+NH ₄] ⁺	C ₃₈ H ₇₈ NO ₂ ⁺	580.6030

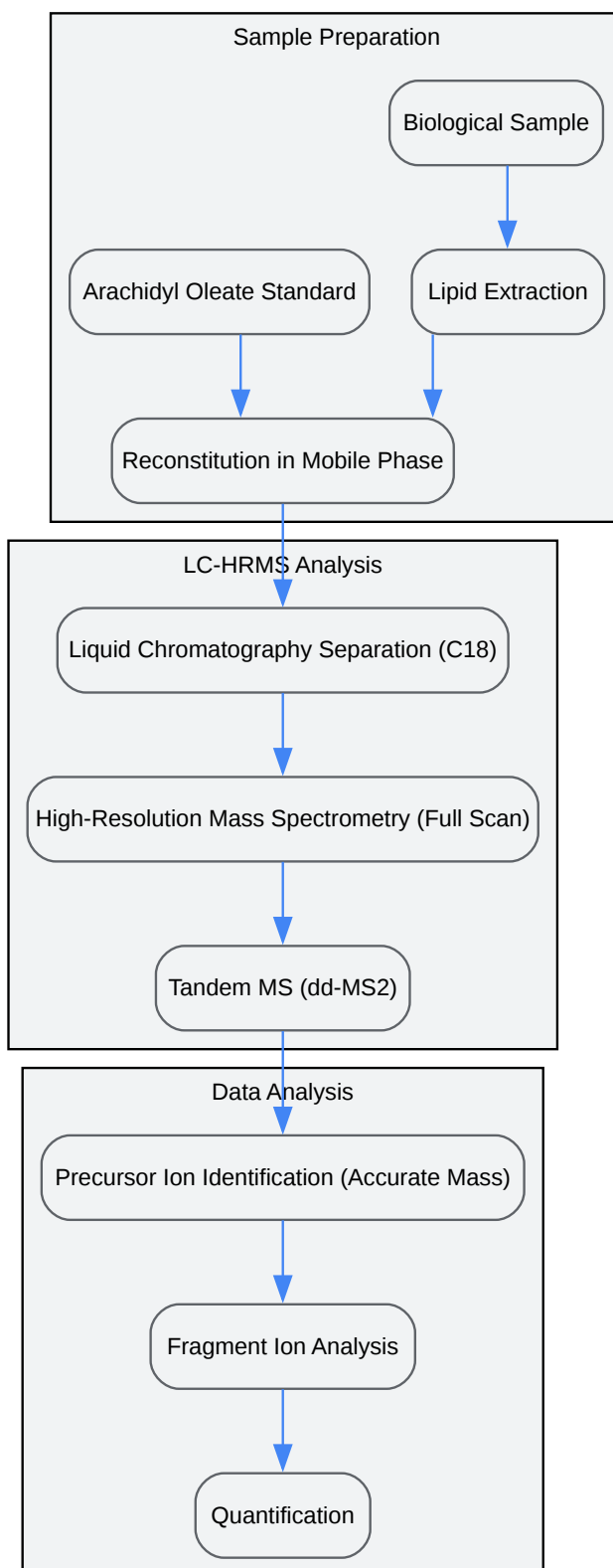
High-Resolution Tandem Mass Spectrometry (MS/MS) Data

Tandem mass spectrometry of the [M+NH₄]⁺ adduct of **arachidyl oleate** provides characteristic fragment ions that allow for the confirmation of its structure. The primary fragmentation pathway involves the formation of a protonated oleic acid ion and its subsequent fragments.

Fragment Ion	Chemical Formula	Theoretical m/z	Description
[RCOOH ₂] ⁺	C ₁₈ H ₃₅ O ₂ ⁺	283.2632	Protonated Oleic Acid
[RCO] ⁺	C ₁₈ H ₃₃ O ⁺	265.2526	Oleoyl Acylium Ion
[RCO - H ₂ O] ⁺	C ₁₈ H ₃₁ ⁺	247.2420	Dehydrated Oleoyl Acylium Ion
[R] ⁻	C ₂₀ H ₄₁	281.3203	Arachidyl Alkyl Fragment (as a neutral loss)

Mandatory Visualizations

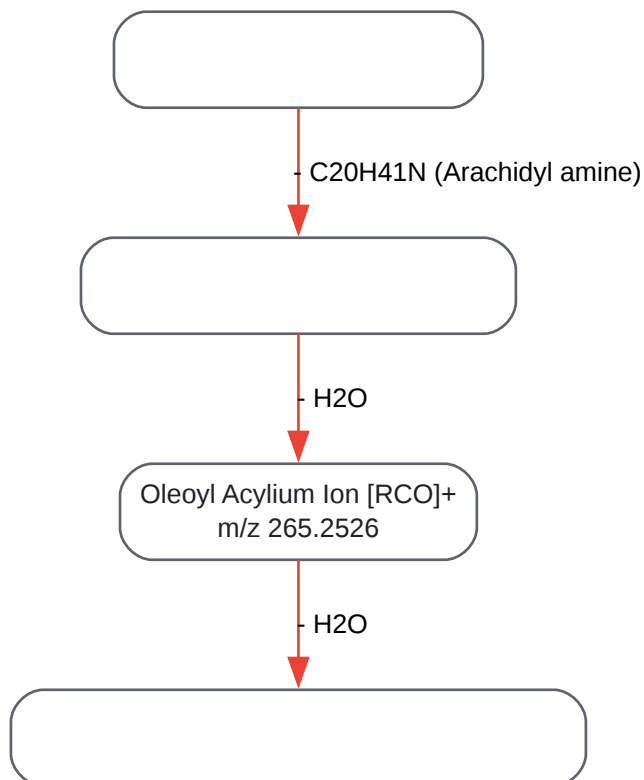
Experimental Workflow



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Caption: Workflow for the analysis of **Arachidyl oleate**.

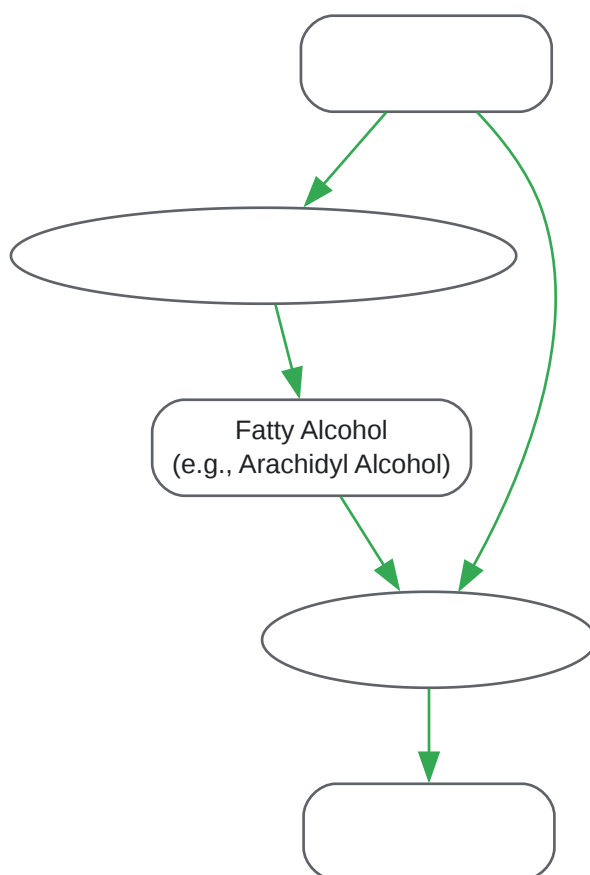
Fragmentation Pathway of Arachidyl Oleate ($[M+NH_4]^+$)



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Caption: Proposed fragmentation of **Arachidyl oleate**.

Biosynthesis of Wax Esters



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Caption: Biosynthesis pathway of wax esters.

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References

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